3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

Übersicht

Beschreibung

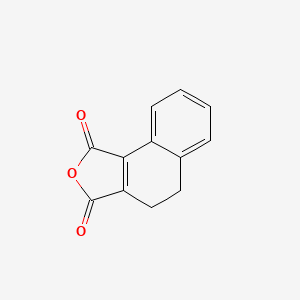

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride is an organic compound with the molecular formula C₁₂H₈O₃ and a molecular weight of 200.1901 g/mol . . This compound is characterized by its fused ring structure, which includes a naphthalene ring system and an anhydride functional group.

Vorbereitungsmethoden

The synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with maleic anhydride in the presence of a catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the anhydride ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the anhydride group to diols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Synthesis of Fine Chemicals

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride serves as a valuable intermediate in the synthesis of various fine chemicals. It can be used to produce:

- Pharmaceuticals : The compound is utilized in the synthesis of biologically active molecules. For instance, it can be involved in the preparation of certain anti-inflammatory agents and other therapeutic compounds.

- Agrochemicals : It plays a role in developing pesticides and herbicides due to its ability to modify biological activity.

2. Polymer Chemistry

The compound is also important in polymer chemistry:

- Polymerization Reactions : this compound can act as a monomer or cross-linking agent in the production of polyesters and other polymers. These polymers are utilized in coatings, adhesives, and composite materials.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing anti-cancer drugs. The study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The synthesis involved a multi-step reaction where the anhydride was reacted with amines to yield potential drug candidates.

Case Study 2: Agrochemical Development

In another study conducted by researchers at a leading agricultural university, the compound was tested for its efficacy as a herbicide. The results indicated that formulations containing this compound showed enhanced herbicidal activity compared to traditional agents.

Applications in Material Science

1. Coatings and Adhesives

The compound is used in formulating high-performance coatings and adhesives due to its excellent thermal stability and adhesion properties. It can enhance the durability and chemical resistance of these materials.

2. Liquid Crystal Displays

This compound is also utilized as an intermediate in the production of liquid crystal display (LCD) materials. Its role in modifying optical properties makes it suitable for this application.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride involves its interaction with various molecular targets. The anhydride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride include other naphthalene derivatives and anhydrides, such as:

- 1,2-Naphthalenedicarboxylic anhydride

- 1,4,5,8-Naphthalenetetracarboxylic dianhydride

- 2,3-Naphthalenedicarboxylic anhydride

Compared to these compounds, this compound is unique due to its specific ring structure and the position of the anhydride group, which influence its reactivity and applications .

Biologische Aktivität

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride (CAS No. 37845-14-0) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from naphthalene and contains two carboxylic acid groups in the anhydride form. The synthesis typically involves the reaction of naphthalene derivatives with anhydrides or through cyclization methods that yield the desired compound with good yields.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as:

- Anticancer Agent : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer cells through apoptosis induction.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Specific mechanisms include disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes such as urease and certain kinases, which are crucial in various metabolic processes and disease states.

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Cellular Targets : The compound interacts with specific proteins and enzymes, leading to alterations in their activity. For example, enzyme inhibition may occur through competitive or non-competitive binding.

- Induction of Oxidative Stress : Some studies suggest that the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM over 48 hours. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and activation of caspases.

Case Study 2: Antimicrobial Efficacy

In another investigation published in Phytotherapy Research, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against various bacteria | Phytotherapy Research |

| Enzyme Inhibition | Inhibits urease and kinases | Various studies |

Eigenschaften

IUPAC Name |

4,5-dihydrobenzo[e][2]benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVOMBDSHMMPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191274 | |

| Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37845-14-0 | |

| Record name | 3,4-Dihydronaphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037845140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37845-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRONAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUM3L1076 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical transformations possible using 4,5-Dihydronaphtho[1,2-c]furan-1,3-dione as a starting material, according to the research?

A1: The research highlights two key transformations using 4,5-Dihydronaphtho[1,2-c]furan-1,3-dione []:

- Aromatization: The compound can be aromatized to Naphtho[1,2-c]furan-1,3-dione using 10% Palladium on Carbon (Pd-C) as a catalyst in Acetic Acid (AcOH) under mild conditions [].

- Imidation and Aromatization: This compound reacts with primary amines in Acetic Acid (AcOH) to yield Benzo[e]isoindole-1,3-dione derivatives. This transformation involves both imidation and aromatization occurring in a single reaction vessel [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.